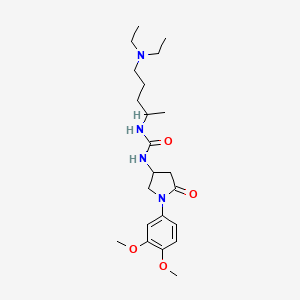
1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H36N4O4 and its molecular weight is 420.554. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Ureas in Chemical Synthesis
Research has shown the importance of heterocyclic ureas in the synthesis of complex molecules. For instance, studies on the reactivity of urea derivatives with various compounds have led to the development of novel synthetic pathways for heterocyclic compounds, which are crucial in medicinal chemistry and materials science (Butler & Leitch, 1976; Corbin et al., 2001). These synthetic methodologies could potentially be applied to or inspired approaches for synthesizing and modifying the structure of 1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea for specific scientific applications.
Catalytic Applications and Polymerization
The use of urea derivatives as catalysts or in catalytic processes has been documented, illustrating their potential utility in facilitating chemical reactions, including polymerization processes. For example, phenoxytriamine complexes of yttrium, incorporating urea functionalities, have been used in the polymerization of lactide and ε-caprolactone, indicating that urea derivatives can play a critical role in the synthesis of polymers (Westmoreland & Arnold, 2006). This suggests that the target compound could potentially be explored for its utility in similar catalytic or polymerization contexts.
Role in Medicinal Chemistry
Urea derivatives have found applications in medicinal chemistry, particularly in the design and development of pharmaceutical agents. The synthesis and pharmacological evaluation of urea-based compounds have contributed to the discovery of new drugs and therapeutic agents (Wang et al., 2011). While the specific therapeutic applications of 1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea were not directly identified, the involvement of similar compounds in drug discovery efforts highlights a potential area for further investigation.
Eigenschaften
IUPAC Name |
1-[5-(diethylamino)pentan-2-yl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O4/c1-6-25(7-2)12-8-9-16(3)23-22(28)24-17-13-21(27)26(15-17)18-10-11-19(29-4)20(14-18)30-5/h10-11,14,16-17H,6-9,12-13,15H2,1-5H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRUEOMVFINOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)
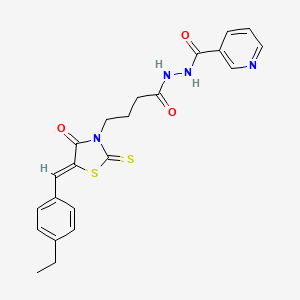

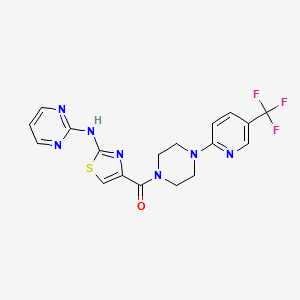
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)
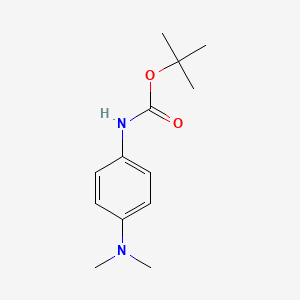
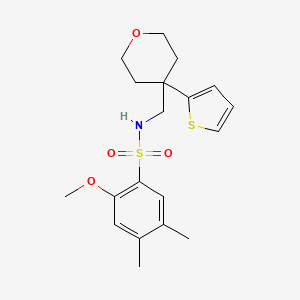
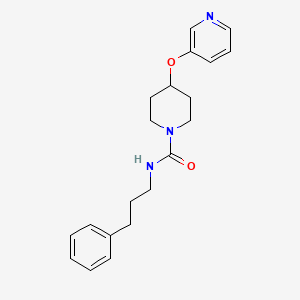
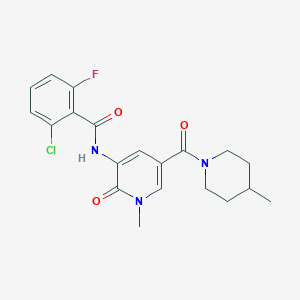
![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
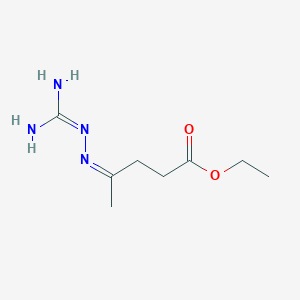
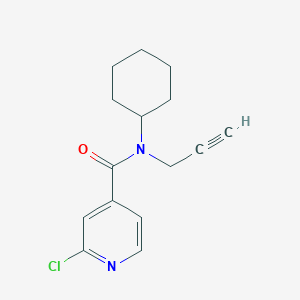
![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)